molecular formula C10H12ClNO2 B1665165 Arbaclofen CAS No. 69308-37-8

Arbaclofen

Cat. No. B1665165
CAS RN: 69308-37-8
M. Wt: 213.66 g/mol
InChI Key: KPYSYYIEGFHWSV-QMMMGPOBSA-N
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Description

Arbaclofen, also known as STX209, is the R-enantiomer of baclofen . It is believed to be a selective gamma-amino butyric acid type B receptor agonist . It has been investigated as a treatment for autism spectrum disorder and fragile X syndrome in randomized, double-blind, placebo-controlled trials . It has also been investigated as a treatment for spasticity due to multiple sclerosis and spinal cord injury .


Molecular Structure Analysis

Arbaclofen has a molecular formula of C10H12ClNO2 . Its average mass is 213.661 Da and its monoisotopic mass is 213.055649 Da .


Chemical Reactions Analysis

Arbaclofen, or R-baclofen, acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission . It is the isomer of baclofen which harbors antispastic activity .


Physical And Chemical Properties Analysis

Arbaclofen has a density of 1.3±0.1 g/cm3, a boiling point of 364.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.4±3.0 kJ/mol and its flash point is 174.1±25.1 °C . It has a molar refractivity of 55.1±0.3 cm3 .

Scientific Research Applications

Fragile X Syndrome

  • Application Summary : Arbaclofen has been investigated for its potential in treating Fragile X Syndrome . This syndrome is a genetic disorder often associated with intellectual disability and certain physical features.
  • Methods of Application : In a Phase 3 trial, Arbaclofen was administered to patients with Fragile X Syndrome . The trial aimed to determine the safety and efficacy of Arbaclofen for social avoidance in these patients .

16p11.2 Deletion Syndrome

  • Application Summary : Arbaclofen has been studied for its potential in treating individuals with 16p11.2 deletion . This genetic deletion is associated with a variety of neurodevelopmental disorders.
  • Methods of Application : A Phase 2 clinical trial was launched to examine the safety, tolerability, and efficacy of Arbaclofen in children with 16p11.2 deletion . Eligible children were randomized to receive either placebo or Arbaclofen in a double-blind study design .
  • Results : The study is still ongoing, so the results are not yet available .

Autism Spectrum Disorders

  • Application Summary : Arbaclofen has been studied for its potential in treating Autism Spectrum Disorders . These disorders are characterized by difficulties with social interaction and communication, and by restricted and repetitive behavior.
  • Methods of Application : A Phase II randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of Arbaclofen for the treatment of social function in children and adolescents with Autism Spectrum Disorders .
  • Results : The study is still ongoing, so the results are not yet available .

Spasticity due to Multiple Sclerosis

  • Application Summary : Arbaclofen has been developed as a potential treatment for spasticity due to Multiple Sclerosis . Spasticity is a common symptom of Multiple Sclerosis, characterized by muscle stiffness and involuntary muscle spasms.
  • Methods of Application : Arbaclofen ER, an extended-release formulation of Arbaclofen, was developed to provide a more favorable pharmacokinetic profile than Baclofen, with less fluctuations in plasma drug levels .
  • Results : The development of Arbaclofen for this application was terminated due to unsuccessful results in phase III clinical trials .

Alcoholism

  • Application Summary : Arbaclofen placarbil is being developed as an addiction medicine to treat alcoholism . Alcoholism is a chronic disease characterized by uncontrolled drinking and preoccupation with alcohol.
  • Results : The results of these studies are not yet available .

Visual Sensory Processing in Autism Spectrum Disorder

  • Application Summary : Arbaclofen is being studied as a potential therapeutic for some autistic subjects . It is being investigated for its effects on visual sensory processing in adults with and without autism spectrum disorder .
  • Results : The results of these studies are not yet available .

Future Directions

Arbaclofen has been well tolerated even at higher doses up to 15 mg tri-daily so it is likely that further studies will be carried out both in ASD and in subtypes of ASD including FXS . Future success in this field will depend on learning from past challenges to improve clinical trial design, choose appropriate outcome measures and age range choices, and find readily modulated drug targets .

properties

IUPAC Name

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219366
Record name Arbaclofen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Arbaclofen, or R-baclofen, acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission. It is the isomer of baclofen which harbors antispastic activity.
Record name Arbaclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08891
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arbaclofen

CAS RN

69308-37-8
Record name (-)-Baclofen
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Arbaclofen [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbaclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08891
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Record name Arbaclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Amino-3-(4-chlorophenyl)butyric acid
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Record name ARBACLOFEN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

206-208 °C
Record name Arbaclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
R Lal, J Sukbuntherng, EHL Tai, S Upadhyay… - … of Pharmacology and …, 2009 - ASPET
… Arbaclofen placarbil demonstrated enhanced colonic … arbaclofen placarbil demonstrated sustained R-baclofen exposure in dogs with bioavailability up to 68%. In clinical use, arbaclofen …
Number of citations: 125 jpet.aspetjournals.org
E Berry-Kravis, R Hagerman, J Visootsak… - Journal of …, 2017 - Springer
… Arbaclofen improved multiple abnormal phenotypes in … safety and efficacy of arbaclofen for social avoidance in FXS. … The adolescent/adult study did not show benefit for arbaclofen over …
Number of citations: 142 link.springer.com
J Veenstra-VanderWeele, EH Cook, BH King… - …, 2017 - nature.com
… GABA-B agonist arbaclofen improved social avoidance symptoms in FXS. A pilot open-label trial of arbaclofen suggested similar benefits in ASD. We therefore evaluated arbaclofen in a …
Number of citations: 135 www.nature.com
EM Berry-Kravis, D Hessl, B Rathmell… - Science translational …, 2012 - science.org
Research on animal models of fragile X syndrome suggests that STX209, a γ-aminobutyric acid type B (GABA B ) agonist, might improve neurobehavioral function in affected patients. …
Number of citations: 343 www.science.org
CA Erickson, JM Veenstra-Vanderweele… - Journal of autism and …, 2014 - Springer
STX209 (arbaclofen), a selective GABA-B agonist, is hypothesized to modulate the balance of excitatory to inhibitory neurotransmission, and has shown preliminary evidence of benefit …
Number of citations: 136 link.springer.com
RE Frye - Drug, healthcare and patient safety, 2014 - Taylor & Francis
… have used arbaclofen for the treatment of gastroesophageal reflux suggest that arbaclofen is … the symptoms and characteristics of children with ASD that are best treated with arbaclofen. …
Number of citations: 33 www.tandfonline.com
NB Vakil, JF Huff, A Bian, DS Jones… - Official journal of the …, 2011 - journals.lww.com
OBJECTIVES: It has been shown that arbaclofen placarbil (AP) inhibits reflux in gastroesophageal reflux disease (GERD) following single oral dosing. This study evaluated the efficacy …
Number of citations: 63 journals.lww.com
LB Gerson, JF Huff, A Hila, WK Hirota… - Official journal of the …, 2010 - journals.lww.com
OBJECTIVES: Arbaclofen placarbil (AP), previously designated as XP19986, is an investigational prodrug of the active R-isomer of baclofen, a γ-aminobutyric acid agonist reflux …
Number of citations: 91 journals.lww.com
C Henderson, L Wijetunge, MN Kinoshita… - Science translational …, 2012 - science.org
Fragile X syndrome (FXS), the most common inherited cause of intellectual disability and autism, results from the transcriptional silencing of FMR1 and loss of the mRNA translational …
Number of citations: 265 www.science.org
NB Vakil, FJ Huff, KC Cundy - Alimentary pharmacology & …, 2013 - Wiley Online Library
… The aim of this study was to determine the safety and efficacy of adjunctive arbaclofen … Another goal was to demonstrate efficacy for arbaclofen placarbil using less frequent dosing …
Number of citations: 31 onlinelibrary.wiley.com

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